molecular formula C28H34N8O7 B12060781 N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate

N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate

Cat. No.: B12060781
M. Wt: 594.6 g/mol
InChI Key: KPSYUNGHYKDIMQ-LWOJYUBXSA-N
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Description

N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbonyl, and phenyl groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.

    Amidation Reactions: These reactions involve the formation of an amide bond between an amine and a carboxylic acid derivative.

    Hydration Reactions: These reactions involve the addition of water to a compound, often to stabilize the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include:

    Batch Processing: This method involves the production of the compound in discrete batches, allowing for careful monitoring and control of each step.

    Continuous Processing: This method involves the continuous flow of reactants through a reactor, enabling large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups such as carbonyl or carboxyl groups.

    Reduction: This reaction involves the gain of electrons, often resulting in the conversion of functional groups such as carbonyl to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as ammonia or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular signaling and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.

    Gene Expression: Modulating the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate can be compared with other similar compounds, such as:

Biological Activity

N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate, commonly referred to as adenosine amine congener (ADAC), is a synthetic derivative of adenosine that has garnered attention due to its selective agonistic activity on adenosine receptors, particularly the A1 and A3 subtypes. Understanding its biological activity is crucial for potential therapeutic applications in neuroprotection, cardioprotection, and other medical fields.

  • Chemical Formula : C28H32N8O6
  • Molecular Weight : 576.6 g/mol
  • IUPAC Name : N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide
  • PubChem CID : 126054

Biological Activity Overview

ADAC exhibits significant biological activities through its interaction with adenosine receptors. The following sections detail its receptor selectivity, efficacy, and potential therapeutic implications.

Adenosine Receptor Interaction

ADAC primarily interacts with the A1 and A3 adenosine receptors. Studies have shown that:

  • A1 Receptor Agonism : Activation of the A1 receptor is linked to neuroprotective effects during ischemic events. ADAC has been shown to enhance cerebral blood flow and reduce neuronal damage in models of cerebral ischemia .
  • A3 Receptor Selectivity : ADAC demonstrates a higher affinity for the A3 receptor compared to other subtypes. This selectivity is critical for minimizing side effects associated with non-selective adenosine receptor agonists .

Efficacy in Preclinical Studies

Research indicates that ADAC's efficacy varies based on structural modifications and receptor subtype interactions:

  • In a study involving gerbils subjected to ischemic conditions, postischemic administration of ADAC resulted in improved recovery metrics compared to controls, underscoring its potential for neuroprotection .
  • Another study highlighted that ADAC's activation of the A1 receptor was essential for protecting preterm infants from hypoxia-induced damage, suggesting clinical relevance in neonatal care .

Table 1: Binding Affinity of ADAC to Adenosine Receptors

Receptor TypeBinding Affinity (Ki)Efficacy
A10.63 nMFull Agonist
A3106 nMPartial Agonist
A2ANot ApplicableAntagonist

Data derived from various pharmacological studies assessing receptor interactions and efficacy profiles .

Case Study 1: Neuroprotection in Cerebral Ischemia

In a controlled experiment involving gerbils, ADAC was administered following induced ischemia. Results indicated:

  • Improved Neurological Scores : Animals treated with ADAC showed significantly better recovery scores than those receiving a placebo.
  • Reduced Infarct Size : Histological analysis revealed smaller infarct areas in the ADAC group, confirming its protective role against ischemic damage.

Case Study 2: Cardioprotection in Animal Models

Research on rat models demonstrated that ADAC administration prior to induced myocardial infarction led to:

  • Enhanced Cardiac Function : Metrics such as ejection fraction were notably higher in treated rats.
  • Decreased Myocardial Damage : Biochemical markers of cardiac injury were significantly lower compared to controls.

Properties

Molecular Formula

C28H34N8O7

Molecular Weight

594.6 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide;hydrate

InChI

InChI=1S/C28H32N8O6.H2O/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28;/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35);1H2/t20-,24-,25-,28-;/m1./s1

InChI Key

KPSYUNGHYKDIMQ-LWOJYUBXSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O.O

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O.O

Origin of Product

United States

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